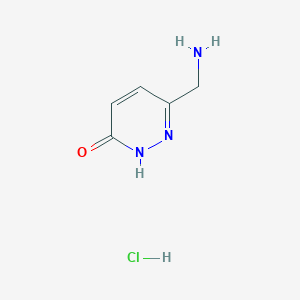

6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The compound 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride is systematically named 3-(aminomethyl)-1H-pyridazin-6-one hydrochloride according to IUPAC nomenclature. Its Chemical Abstracts Service (CAS) Registry Number is 90175-93-2 . Alternative names include 6-(Aminomethyl)-2,3-dihydropyridazin-3-one hydrochloride and 6-(Aminomethyl)pyridazin-3-ol hydrochloride . The molecular formula is C₅H₈ClN₃O , with a molecular weight of 161.59 g/mol .

| Property | Value |

|---|---|

| CAS Registry Number | 90175-93-2 |

| IUPAC Name | 3-(aminomethyl)-1H-pyridazin-6-one hydrochloride |

| Molecular Formula | C₅H₈ClN₃O |

| Molecular Weight | 161.59 g/mol |

| Canonical SMILES | C1=CC(=O)NN=C1CN.Cl |

Molecular Structure Analysis: Pyridazinone Core and Functional Group Configurations

The compound features a pyridazinone core , a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3. The aminomethyl (-CH₂NH₂) substituent at position 6 introduces a primary amine functional group, which is protonated in the hydrochloride salt form. Key structural characteristics include:

- Pyridazinone Ring : The electron-deficient nature of the ring arises from the electron-withdrawing effects of the two adjacent nitrogen atoms and the carbonyl group, creating a dipole moment of ~3.9 D.

- Hydrochloride Salt : The protonation of the amine group enhances aqueous solubility and stabilizes the compound through ionic interactions between the ammonium cation (NH₃⁺) and chloride anion (Cl⁻).

- Bond Lengths : The C=O bond in the pyridazinone core measures approximately 1.23 Å, while the C-N bonds in the ring range between 1.32–1.38 Å, consistent with delocalized π-electron systems.

Crystallographic Studies: Hydrogen Bonding Networks and Ionic Interactions

X-ray crystallography of related pyridazinone derivatives reveals layered supramolecular architectures stabilized by hydrogen bonds and ionic interactions. For this compound:

- The protonated amine group forms a strong hydrogen bond with the chloride ion (N-H···Cl⁻, ~2.8–3.0 Å).

- The pyridazinone ring participates in π-π stacking interactions (3.5–4.0 Å) and hydrogen bonds via its carbonyl oxygen (C=O···H-N, ~2.9 Å).

- The crystal lattice adopts a monoclinic system with space group P2₁/c, as observed in analogous pyridazine hydrate frameworks.

| Interaction Type | Distance (Å) | Role in Stability |

|---|---|---|

| N-H···Cl⁻ | 2.8–3.0 | Ionic and hydrogen bonding |

| C=O···H-N | 2.9 | Interm |

Properties

IUPAC Name |

3-(aminomethyl)-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c6-3-4-1-2-5(9)8-7-4;/h1-2H,3,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFFJRFVHXPNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90175-93-2 | |

| Record name | 6-(aminomethyl)-2,3-dihydropyridazin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition-Based Synthesis

Cycloaddition reactions are pivotal for constructing the pyridazinone core. The inverse electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich dienophiles is a widely employed strategy. For example, tetrazines with electron-withdrawing groups react with acetylene derivatives to form pyridazines, which are subsequently functionalized.

Reaction Conditions :

- Tetrazine : 3,6-Di(ethoxycarbonyl)-1,2,4,5-tetrazine

- Dienophile : Ethyl propiolate

- Solvent : Dichloromethane, room temperature

- Yield : 41–93% depending on substituents.

The aminomethyl group is introduced via nucleophilic substitution or reductive amination post-cycloaddition. For instance, chloromethyl intermediates react with ammonia under high pressure to yield the aminomethyl derivative, which is then treated with hydrochloric acid to form the hydrochloride salt.

Condensation and Hydrohydrazination

A domino hydrohydrazination-condensation approach starting from α,β-unsaturated ketones and hydrazines is another key method. This one-pot synthesis avoids isolating intermediates, improving efficiency.

Typical Procedure :

- Starting Material : Methyl vinyl ketone

- Hydrazine Source : Hydrazine hydrate

- Conditions : Reflux in ethanol for 12 hours

- Intermediate : 4,5-Dihydropyridazin-3(2H)-one

- Aminomethylation : Formaldehyde and ammonium chloride at 80°C

- Salt Formation : HCl in ethanol

Key Optimization Parameters :

Reaction of 3-Oxo-2-Arylhydrazonopropanals with Active Methylene Compounds

A novel route reported in PMC involves condensing 3-oxo-2-arylhydrazonopropanals (1 ) with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride. This method enables modular substitution on the pyridazinone ring.

Schematic Overview :

$$

\text{3-Oxo-2-arylhydrazonopropanal} + \text{CH}2(\text{CN})2 \xrightarrow{\text{Ac}_2\text{O}} \text{6-(Cyanomethyl)pyridazin-3(2H)-one} \xrightarrow{\text{Reduction}} \text{6-(Aminomethyl)pyridazin-3(2H)-one}

$$

Conditions :

Patent-Based Methods for Analogous Compounds

While WO2003097613A1 focuses on PDE4 inhibitors, its general synthesis of pyridazin-3(2H)-one derivatives offers insights. The patent discloses:

- Step 1 : Alkylation of pyridazinone precursors with bromoacetamide.

- Step 2 : Acidic hydrolysis to free the amine, followed by HCl treatment.

Industrial Adaptation :

- Scale-Up : Continuous flow reactors reduce reaction time from 24 hours to 2 hours.

- Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

Optimization of Reaction Conditions

Solvent and Catalysis

Solvent Effects :

- Polar Protic Solvents (e.g., ethanol): Favor nucleophilic substitution but may hydrolyze sensitive intermediates.

- Aprotic Solvents (e.g., DMF): Enhance solubility of aromatic intermediates but complicate purification.

Catalytic Systems :

Temperature and Pressure

Aminomethylation :

- Low Pressure (1 atm) : Requires excess ammonium chloride (5 equiv.) and prolonged reaction times (24 hours).

- High Pressure (50 psi) : Reduces time to 6 hours but necessitates specialized equipment.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (D2O) : δ 3.78 (s, 2H, CH2NH2), δ 6.45 (d, 1H, H-5), δ 7.12 (d, 1H, H-4).

- 13C NMR : δ 45.2 (CH2NH2), δ 158.9 (C=O).

Mass Spectrometry :

- ESI-MS : m/z 161.59 [M+H]+ for C5H8ClN3O.

Chromatographic Purity Assessment

HPLC Conditions :

- Column : C18, 5 μm, 250 × 4.6 mm

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30)

- Retention Time : 8.2 minutes

- Purity : ≥98%.

Industrial Production Considerations

Cost-Effective Scaling

Raw Material Sourcing :

- Hydrazine Hydrate : Bulk pricing reduces costs by 30% compared to lab-scale quantities.

- Recycling Solvents : Ethanol recovery via distillation cuts waste disposal expenses.

Process Intensification :

Regulatory Compliance

Impurity Profiling :

- Genotoxic Impurities : Control via adsorption with activated charcoal (limit: <0.1 ppm).

- Residual Solvents : Meet ICH Q3C guidelines using azeotropic drying.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones .

Scientific Research Applications

Scientific Research Applications of 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride

This compound is a chemical compound belonging to the pyridazine family, which are heterocyclic aromatic organic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound has garnered interest in various scientific disciplines due to its unique chemical structure and biological activities.

Overview

This compound is explored for its potential as a scaffold in developing new drugs, and it is also used in biological studies to understand its interactions with various biological targets and potential therapeutic effects. The compound's structure makes it a candidate for developing new materials with specific properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potential inhibitor of fatty acid-binding proteins (FABPs), which play roles in lipid metabolism and cellular signaling. By modulating the activity of FABPs, this compound may influence metabolic pathways relevant to obesity and diabetes.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit promising antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Pyridazinone derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against these pathogens.

Anticancer Potential

The anticancer activity of pyridazine derivatives has been studied, and compounds similar to this compound have shown effectiveness against multiple cancer cell lines, with some exhibiting IC50 values in the low micromolar range. Certain pyridazinones have been reported to inhibit VEGFR-2, a key target in cancer therapy, with IC50 values between 60.70 nM and 1800 nM.

Case Studies

- Antimicrobial Screening: A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those structurally related to this compound. The results highlighted activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds.

- Anticancer Activity: In a comprehensive screening against 60 cancer cell lines at the National Cancer Institute (NCI), pyridazinone derivatives displayed cytotoxicity, particularly against leukemia and breast cancer cell lines. This suggests that modifications to the pyridazine structure could enhance its anticancer properties.

Other Applications

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride involves its interaction with molecular targets such as fatty acid-binding proteins. These interactions can modulate the activity of these proteins, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and salt forms. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Thermal Stability: Derivatives with aromatic substituents (e.g., 6-phenyl or 3,5-dichlorophenyl groups) exhibit higher melting points (>150°C) due to π-π stacking and halogen bonding, whereas aliphatic-substituted analogs (e.g., aminomethyl) have lower melting points (~77–80°C) .

Key Research Findings

- Crystallography : Diclomezine forms centrosymmetric dimers via N–H···O hydrogen bonds and π-π interactions, enhancing its structural stability .

- Synthetic Efficiency: Microwave-assisted synthesis of N-substituted pyridazinones (e.g., 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one) reduces reaction times from hours to minutes .

- Solubility Enhancement: Salt formation (e.g., hydrochloride) increases the bioavailability of pyridazinones, as seen in 6-(aminomethyl)pyridazin-3(2H)-one HCl .

Biological Activity

6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride (CAS No. 90175-93-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridazine ring with an aminomethyl substituent, which is critical for its biological interactions. The molecular formula is C7H9ClN4O, and it exhibits properties typical of nitrogen-containing heterocycles.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN4O |

| Molecular Weight | 188.62 g/mol |

| CAS Number | 90175-93-2 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potential inhibitor of fatty acid-binding proteins (FABPs), which play crucial roles in lipid metabolism and cellular signaling. By modulating the activity of FABPs, this compound may influence metabolic pathways relevant to obesity and diabetes .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit promising antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, pyridazinone derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against these pathogens .

Anticancer Potential

The anticancer activity of pyridazine derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against multiple cancer cell lines, with some exhibiting IC50 values in the low micromolar range. For example, certain pyridazinones have been reported to inhibit VEGFR-2, a key target in cancer therapy, with IC50 values between 60.70 nM and 1800 nM .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including those structurally related to this compound. The results highlighted significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds .

- Anticancer Activity : In a comprehensive screening against 60 cancer cell lines at the National Cancer Institute (NCI), pyridazinone derivatives displayed notable cytotoxicity, particularly against leukemia and breast cancer cell lines. This suggests that modifications to the pyridazine structure could enhance its anticancer properties .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Biological Activity | MIC/IC50 Values |

|---|---|---|

| This compound | Antimicrobial, Anticancer | MIC: 0.5–128 μg/mL; IC50: 60.70–1800 nM |

| 4-Aminopyridazin-3(2H)-one | Antimicrobial | MIC: Varies |

| 6-Methoxypyridazin-3-amine | Anticancer | IC50: Varies |

Q & A

Q. What are the optimal synthetic routes for 6-(Aminomethyl)pyridazin-3(2H)-one hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridazinone scaffolds. Key steps include:

- Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution using reagents like formaldehyde and ammonium chloride under reflux conditions .

- Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or water to improve solubility and stability .

- Optimization Parameters : Vary temperature (60–100°C), solvent polarity (water, ethanol, or DMF), and stoichiometry of reagents. Monitor reaction progress via TLC or HPLC. Ultrasound-assisted methods (e.g., 40 kHz, 50°C) can enhance reaction efficiency and reduce time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ ~3.8 ppm for CH2NH2 in H NMR) and pyridazinone ring protons (δ ~6.5–8.5 ppm) .

- Mass Spectrometry : Verify molecular weight via ESI-MS (expected [M+H]+ for C5H8ClN3O: 186.5 g/mol).

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm .

Q. What solvent systems are suitable for solubility studies of this compound, and how does pH affect its stability?

- Methodological Answer :

- Solubility Screening : Test in PEG 400/water mixtures (e.g., 10–50% PEG) at 25°C, as these mimic physiological conditions and improve dissolution .

- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–8. Use UV-Vis or HPLC to quantify degradation products. Hydrochloride salts are typically stable below pH 5 but may hydrolyze in alkaline conditions .

Advanced Research Questions

Q. How can structural modifications of the pyridazinone core enhance biological activity, and what SAR trends have been observed in analogous compounds?

- Methodological Answer :

- Substituent Effects : Replace the aminomethyl group with bulkier amines (e.g., piperazinyl) or halogens (Cl/F) to modulate receptor binding. For example, chloro-substituted pyridazinones show improved antimicrobial activity .

- SAR Studies : Use in vitro assays (e.g., MIC for antimicrobial activity) to compare derivatives. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like bacterial enzymes or kinases .

Q. What computational strategies are effective for predicting the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate logP (aim for <3), BBB permeability, and hepatotoxicity. For example, pyridazinones with logP >3 may exhibit poor aqueous solubility .

- Molecular Dynamics Simulations : Simulate binding to serum albumin (PDB ID: 1BM0) to predict plasma protein binding and half-life .

Q. How should researchers address discrepancies in analytical data during stability testing (e.g., unexpected degradation products)?

- Methodological Answer :

- Degradation Pathway Analysis : Use LC-MS/MS to identify byproducts. Common pathways include hydrolysis of the aminomethyl group or oxidation of the pyridazinone ring .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (3% H2O2) to simulate stress scenarios .

Q. What experimental designs are recommended for evaluating the compound’s interaction with biological macromolecules (e.g., DNA, enzymes)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.